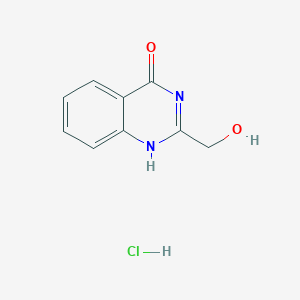

2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride

Description

The compound identified as “2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride” is a small molecule inhibitor known for its role in scientific research, particularly in the study of protein kinase D. This compound has been instrumental in maintaining the undifferentiated state of embryonic stem cells by inhibiting protein kinase D, which is crucial for various cellular processes.

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8;/h1-4,12H,5H2,(H,10,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTXVJNYVTWBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Typically, the synthesis would require the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures. The production process would be optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides or electrophiles like alkyl halides under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the inhibition of protein kinase D and its effects on various biochemical pathways.

Biology: Employed in the maintenance of pluripotency in embryonic stem cells, aiding in the understanding of stem cell biology and differentiation.

Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a critical role, such as cancer and cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and biotechnological products, leveraging its inhibitory properties to modulate specific cellular processes.

Mechanism of Action

2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride exerts its effects by inhibiting protein kinase D, a key enzyme involved in various cellular signaling pathways. The inhibition of protein kinase D leads to the activation of the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. This compound binds to the active site of protein kinase D, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling events, ultimately affecting cellular processes such as proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

CID 755673: Another protein kinase D inhibitor with similar properties and applications.

CID 75531069: A structurally related compound with slight variations in its chemical structure, leading to differences in its inhibitory potency and selectivity.

Uniqueness

2-(hydroxymethyl)-1H-quinazolin-4-one;hydrochloride is unique due to its specific inhibitory action on protein kinase D and its ability to maintain the pluripotency of embryonic stem cells. Its distinct chemical structure allows for high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.